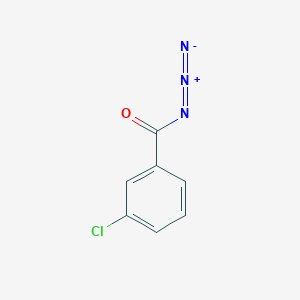

3-Chlorobenzoyl azide

Description

General Principles of Acyl Azide (B81097) Reactivity and Stability in Organic Transformations

Acyl azides, characterized by the general formula RCON₃, are a class of organic compounds that serve as pivotal intermediates in a multitude of organic transformations. wikipedia.org They are typically prepared from carboxylic acid derivatives. Common synthetic routes include the reaction of acyl chlorides or anhydrides with an azide salt, such as sodium azide, or the treatment of acylhydrazines (derived from esters or acids) with nitrous acid. wikipedia.orgbritannica.com More direct methods involve the activation of carboxylic acids with reagents like diphenylphosphoryl azide (DPPA). wikipedia.org Acyl azides are generally colorless compounds and are noted to be more stable than their inorganic and alkyl azide counterparts. wikipedia.orgbritannica.com

A defining characteristic of acyl azides is their thermal or photochemical instability, which leads to the renowned Curtius rearrangement. researchgate.net This reaction involves the decomposition of the acyl azide to an isocyanate with the loss of dinitrogen gas. wikipedia.orgorganic-chemistry.org Contemporary research indicates that this rearrangement proceeds through a concerted mechanism, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, thereby avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org The migratory aptitude of the R-group generally follows the order of tertiary > secondary ~ aryl > primary, with the migration occurring with full retention of stereochemical configuration. wikipedia.org

The resulting isocyanate is a highly versatile intermediate that can be trapped by various nucleophiles. nih.gov For instance, reaction with water leads to hydrolysis, forming an unstable carbamic acid derivative that spontaneously decarboxylates to yield a primary amine with one less carbon atom than the starting acyl azide. organic-chemistry.orgbritannica.com Alcohols and amines react with the isocyanate to produce carbamates and urea (B33335) derivatives, respectively. wikipedia.orgnih.gov This reactivity makes the Curtius rearrangement a cornerstone in synthetic chemistry for accessing amines and their derivatives from carboxylic acids. researchgate.netnih.gov While thermally unstable, the reactivity of acyl azides can be controlled under specific conditions, such as in mechanochemical ball milling, which can suppress the Curtius rearrangement in favor of other reaction pathways like transition-metal-catalyzed C-H amidation. yonsei.ac.kracs.org

Table 1: Selected Synthetic Routes to Acyl Azides This table is interactive. You can sort and filter the data.

| Starting Material | Reagents | Key Features | References |

|---|---|---|---|

| Acyl Chloride/Anhydride | Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMSN₃) | A common and direct method. acs.org | wikipedia.orgbritannica.comacs.org |

| Carboxylic Acid | Diphenylphosphoryl Azide (DPPA) | Direct conversion from the carboxylic acid. | wikipedia.org |

| Acylhydrazine | Nitrous Acid (HNO₂) | A classical method involving the nitrosation of an acylhydrazine. | wikipedia.orgbritannica.com |

| Aldehyde | Iodine Azide (IN₃) | Direct oxidation and azidation of aldehydes. | wikipedia.org |

| Carboxylic Acid | Propylphosphonic Anhydride (T3P®), NaN₃ | One-pot conversion of carboxylic acids to acyl azides. | raco.cat |

| Carboxylic Acid | Cyanuric Chloride, NaN₃ | Mild and efficient synthesis at room temperature, avoiding rearrangement. | researchgate.net |

Significance of Substituted Benzoyl Azides as Key Synthetic Intermediates

Substituted benzoyl azides are a particularly important subclass of acyl azides, valued for their role in constructing complex molecules and introducing amide functionalities. rsc.org The electronic and steric nature of the substituent on the benzene (B151609) ring can significantly influence the reactivity of the azide moiety and the subsequent intermediates. This tunability makes them powerful tools in modern organic synthesis.

A significant application of substituted benzoyl azides is in direct C-H amidation reactions. rsc.org Under visible light photocatalysis, benzoyl azides can react with electron-rich heteroarenes (such as pyrroles, indoles, and furans) to yield heteroaromatic amides. rsc.org This method is atom-economical, with dinitrogen as the only byproduct, and proceeds under mild conditions. rsc.org The reaction tolerates both electron-donating and electron-withdrawing groups on the benzoyl azide, highlighting its broad synthetic utility. rsc.org Transition-metal catalysis, for example with iridium or rhodium complexes, also enables the selective C-H amidation of arenes using acyl azides, preventing the competing Curtius rearrangement. yonsei.ac.krraco.cat

Furthermore, substituted benzoyl azides are valuable precursors for the synthesis of heterocyclic compounds. In a recently developed visible light-induced reaction, benzoyl azides undergo a regioselective cycloaddition with alkenes to produce highly decorated oxazolines. acs.org This process demonstrates a novel reactive pathway for benzoyl azides, distinct from the Curtius rearrangement. The reaction scope accommodates various substituents on the benzoyl ring, although electron-withdrawing groups, such as chloro or trifluoromethyl, have been observed to decrease reactivity in some cases. acs.org The utility of these compounds as precursors to isocyanates via the Curtius rearrangement remains a fundamental application, providing access to a wide array of substituted anilines, ureas, and carbamates. wikipedia.orgchemrxiv.org

Table 2: Reactivity of Substituted Benzoyl Azides in Selected Transformations This table is interactive. You can sort and filter the data.

| Benzoyl Azide Substituent | Reaction Type | Partner | Product Type | Observed Outcome/Yield | Reference |

|---|---|---|---|---|---|

| Unsubstituted | Photocatalytic C-H Amidation | N-Methylpyrrole | Heteroaromatic Amide | Good Yield | rsc.org |

| 4-Methoxy (Electron-donating) | Photocatalytic C-H Amidation | N-Methylpyrrole | Heteroaromatic Amide | Good Yield (81%) | rsc.org |

| 4-Cyano (Electron-withdrawing) | Photocatalytic C-H Amidation | N-Methylpyrrole | Heteroaromatic Amide | Good Yield (74%) | rsc.org |

| Unsubstituted | Visible-light Cycloaddition | α-Methylstyrene | Oxazoline (B21484) | Good Yield (73%) | acs.org |

| 4-Methyl (Electron-donating) | Visible-light Cycloaddition | α-Methylstyrene | Oxazoline | Good Yield (78%) | acs.org |

| 4-Chloro (Electron-withdrawing) | Visible-light Cycloaddition | α-Methylstyrene | Oxazoline | Moderate Yield (53%) | acs.org |

| 3-Bromo (Electron-withdrawing) | Visible-light Cycloaddition | α-Methylstyrene | Oxazoline | Moderate Yield (58%) | acs.org |

Research Scope and Objectives in the Investigation of 3-Chlorobenzoyl Azide Chemistry

The investigation into the chemistry of this compound is driven by the need to understand the precise influence of a meta-positioned, electron-withdrawing halogen substituent on the reactivity and synthetic utility of the benzoyl azide framework. While the chemistry of other substituted benzoyl azides has been explored, a focused study on the 3-chloro derivative allows for a systematic evaluation of electronic and positional effects.

The primary research objectives in the study of this compound include:

Synthesis and Characterization: To establish efficient and reliable protocols for the synthesis of this compound, typically from 3-chlorobenzoyl chloride and an azide source, and to fully characterize the compound using modern spectroscopic techniques.

Curtius Rearrangement Studies: To investigate the thermal and/or photochemical Curtius rearrangement of this compound to form 3-chlorophenyl isocyanate. This includes determining reaction kinetics and yields, and exploring the subsequent trapping of the isocyanate with various nucleophiles to synthesize a library of 3-chloro-substituted anilines, ureas, and carbamates.

Exploration in Modern Synthetic Methodologies: To assess the performance of this compound as a substrate in contemporary organic reactions. This involves examining its reactivity in transition-metal-catalyzed or photocatalytic C-H amidation reactions. rsc.org The goal is to determine the regioselectivity and efficiency of the amidation and compare it with other substituted benzoyl azides.

Participation in Cycloaddition Reactions: To explore the potential of this compound in cycloaddition reactions, such as the visible-light-mediated formation of oxazolines from alkenes. acs.org This research aims to understand how the 3-chloro substituent impacts the reaction efficiency and selectivity compared to other halogenated (e.g., 4-chloro, 3-bromo) and non-halogenated analogues. acs.org

Comparative Reactivity Analysis: To provide a comparative analysis of the reactivity of this compound against its ortho- and para-isomers, as well as other substituted benzoyl azides. This will contribute to a more comprehensive understanding of structure-reactivity relationships within this important class of synthetic intermediates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzoyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-3-1-2-5(4-6)7(12)10-11-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNWHRWCEHEMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495511 | |

| Record name | 3-Chlorobenzoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50625-49-5 | |

| Record name | 3-Chlorobenzoyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50625-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chlorobenzoyl Azide

Established and Emerging Synthetic Routes to 3-Chlorobenzoyl Azide (B81097)

The preparation of 3-chlorobenzoyl azide can be achieved through several distinct chemical pathways, each possessing unique advantages and limitations regarding precursor availability, reaction conditions, and operational simplicity.

The most conventional and widely documented method for synthesizing this compound involves the nucleophilic substitution of an acyl halide, specifically 3-chlorobenzoyl chloride, with an azide salt. This reaction is typically performed with sodium azide (NaN₃).

The procedure generally involves dissolving 3-chlorobenzoyl chloride in a suitable organic solvent, such as acetone (B3395972) or dichloromethane (B109758). An aqueous solution of sodium azide is then added, often portion-wise, while maintaining a low temperature (typically 0–5 °C) to mitigate the thermal lability of the acyl azide product and control the reaction exotherm. The reaction is a biphasic system when solvents like dichloromethane are used, which can facilitate product isolation. The reaction proceeds rapidly and typically affords high yields of the desired product after a straightforward workup involving phase separation and solvent evaporation. The high reactivity of the acyl chloride precursor ensures efficient conversion.

Reaction Scheme: Cl-C₆H₄-COCl + NaN₃ → Cl-C₆H₄-CON₃ + NaCl

To circumvent the need for preparing and handling the often lachrymatory and moisture-sensitive acyl chloride, direct, one-pot methods starting from the corresponding carboxylic acid have been developed. This approach involves the in situ activation of 3-chlorobenzoic acid, followed by reaction with an azide source.

A common reagent for this transformation is diphenylphosphoryl azide (DPPA). In a typical procedure, 3-chlorobenzoic acid is dissolved in an inert solvent (e.g., toluene (B28343) or tetrahydrofuran) along with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N). The base deprotonates the carboxylic acid to form the carboxylate, which then reacts with DPPA. The subsequent intramolecular rearrangement and displacement yield this compound. This method is valued for its operational simplicity and for avoiding the isolation of hazardous intermediates.

Reaction Scheme: Cl-C₆H₄-COOH + (PhO)₂P(O)N₃ + Et₃N → Cl-C₆H₄-CON₃ + (PhO)₂P(O)OH + Et₃N·H⁺

Beyond the primary routes, alternative strategies have been explored, often leveraging different functional group precursors. One such method begins with 3-chlorobenzoylhydrazide. This route involves the diazotization of the acylhydrazide using a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

Table 1: Comparative Overview of Synthetic Routes to this compound

| Synthetic Route | Primary Precursor | Key Reagents | Typical Yield (%) | Key Considerations |

|---|---|---|---|---|

| Via Acyl Halide | 3-Chlorobenzoyl chloride | Sodium azide (NaN₃) | 90-98% | High yield; requires handling of moisture-sensitive acyl halide. |

| Direct from Carboxylic Acid | 3-Chlorobenzoic acid | Diphenylphosphoryl azide (DPPA), Triethylamine | 85-95% | Convenient one-pot procedure; avoids isolation of acyl chloride. |

| Via Acylhydrazide | 3-Chlorobenzoylhydrazide | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 75-85% | Alternative route; requires a multi-step precursor synthesis. |

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions. The formation of this compound from 3-chlorobenzoyl chloride proceeds via a classical Nucleophilic Acyl Substitution (SₙAc) mechanism.

The key steps are as follows:

Nucleophilic Attack: The highly nucleophilic azide anion (N₃⁻) attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate containing a negatively charged oxygen atom and four single bonds to the central carbon.

Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O pi bond. Simultaneously, the most stable leaving group, the chloride ion (Cl⁻), is expelled.

Product Formation: The expulsion of the chloride ion completes the substitution, yielding the final product, this compound.

This pathway is highly efficient due to the excellent leaving group ability of the chloride ion and the strong nucleophilicity of the azide ion.

Optimization Parameters and Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound requires careful control over several parameters to ensure safety, efficiency, and product purity.

Temperature Control: This is the most critical parameter. Acyl azides are known to be thermally unstable and can undergo energetic decomposition or rearrange to the corresponding isocyanate via the Curtius rearrangement at elevated temperatures. Syntheses are invariably conducted at low temperatures (e.g., 0-5 °C) to minimize these side reactions and for safety. A failure in cooling during a large-scale reaction could lead to a thermal runaway.

Solvent Selection: The choice of solvent impacts reactant solubility, reaction rate, and workup efficiency. For the acyl halide route, biphasic systems (e.g., water/dichloromethane) are advantageous for scale-up as they sequester the water-soluble sodium azide from the organic product, simplifying purification. For one-pot procedures, aprotic solvents like THF or toluene are preferred.

Stoichiometry and Reagent Addition: Using a slight excess (e.g., 1.1-1.2 equivalents) of the azide source can ensure complete conversion of the limiting reagent. However, a large excess should be avoided as it can complicate the workup. Slow, controlled addition of reagents is essential on a larger scale to manage the reaction exotherm.

Scalability: The direct synthesis from 3-chlorobenzoic acid is often considered more amenable to scale-up because it is a one-pot process that avoids the production, isolation, storage, and handling of the highly reactive 3-chlorobenzoyl chloride intermediate. This reduces operational steps and potential exposure to hazardous materials. However, all routes involve the use of azides, which are potentially explosive, requiring robust engineering controls and safety protocols for large-scale operations.

Table 2: Illustrative Effect of Temperature on the Synthesis of this compound via the Acyl Halide Route

| Reaction Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Notes |

|---|---|---|---|

| -10 | 4 | 85% | Reaction is slow; incomplete conversion observed. |

| 0 | 1.5 | 97% | Optimal conditions; high yield and purity. |

| 25 (Room Temp) | 1 | 92% | Faster reaction, but minor impurities from side reactions detected. |

| 40 | 1 | 78% | Significant product degradation/rearrangement observed. |

Elucidation of Reactivity Profiles and Reaction Mechanisms of 3 Chlorobenzoyl Azide

Thermal and Photochemical Decomposition Pathways of 3-Chlorobenzoyl Azide (B81097)

The decomposition of 3-chlorobenzoyl azide can be initiated by either heat (thermolysis) or light (photolysis). These two methods, while both resulting in the extrusion of nitrogen gas, can proceed through different mechanistic pathways, leading to distinct product distributions and intermediates. nih.gov The key distinction lies in the potential for a concerted rearrangement versus the formation of a discrete acyl nitrene intermediate.

The Curtius rearrangement is the cornerstone of this compound's reactivity. The reaction involves the migration of the 3-chlorophenyl group from the carbonyl carbon to the adjacent nitrogen atom, concurrent with or subsequent to the loss of the N₂ molecule, to form 3-chlorophenyl isocyanate. wikipedia.orgchemistrysteps.com This isocyanate is a stable but reactive intermediate that can be isolated or trapped in situ by various nucleophiles. organic-chemistry.orgnih.gov

The mechanism of the Curtius rearrangement has been a subject of considerable study, with a central debate concerning whether the reaction is a concerted process or a stepwise one involving a discrete acyl nitrene intermediate. nih.gov

Thermal Rearrangement: Under thermal conditions, the Curtius rearrangement is generally considered to be a concerted process. wikipedia.org In this pathway, the migration of the aryl group and the expulsion of nitrogen gas occur simultaneously through a single transition state. This view is supported by the general absence of byproducts that would arise from a free nitrene intermediate, such as C-H insertion or cycloaddition products, when the reaction is conducted thermally in hydrocarbon solvents. nih.gov However, computational studies on the parent benzoyl azide suggest that the energy barrier for forming the benzoyl nitrene (a stepwise path) may be comparable to or even slightly lower than the barrier for the concerted rearrangement. This indicates that a stepwise mechanism cannot be entirely ruled out, even in thermal reactions. researchgate.net

Photochemical Rearrangement: In contrast, the photochemical decomposition of acyl azides is more complex and can proceed through both concerted and stepwise pathways. nih.gov Irradiation with UV light provides sufficient energy to cleave the weak N-N bond, leading to the formation of a highly reactive 3-chlorobenzoyl nitrene intermediate. The existence of this nitrene is evidenced by the formation of various side products when the photolysis is carried out in reactive solvents. nih.gov

The specific pathway followed during the decomposition of this compound is highly dependent on the external conditions.

Temperature: Thermal decomposition is initiated by heating. The temperature required for the rearrangement can be significantly lowered (by approximately 100 °C) through catalysis by Lewis acids, such as boron trifluoride, which coordinate to the carbonyl oxygen and facilitate the reaction. wikipedia.org

Light: Photochemical decomposition is triggered by UV irradiation. This method is particularly effective for intentionally generating the acyl nitrene intermediate, allowing for subsequent reactions that are not accessible through the thermal pathway. nih.gov

Solvent: In thermal reactions where the concerted mechanism dominates, the solvent typically plays a minor role, often serving simply as a medium for the reaction. However, in photochemical reactions, the solvent's role is critical. If the solvent is reactive (e.g., an alkene or an alkane), it can intercept the 3-chlorobenzoyl nitrene intermediate, leading to intermolecular reactions and the formation of various byproducts. nih.gov Inert solvents like perfluorocarbons are required if the goal is to study the unimolecular reactions of the nitrene itself.

The 3-chlorobenzoyl nitrene is a key reactive intermediate, primarily accessed through the photolysis of this compound. As a derivative of an acyl nitrene, it possesses a nitrogen atom with only six valence electrons, making it a highly reactive electrophile. slideshare.net Computational and experimental studies suggest that acylnitrenes typically have a singlet ground state. acs.org

Due to their extreme reactivity and short lifetimes, nitrenes like 3-chlorobenzoyl nitrene are not isolated under normal conditions. slideshare.net Their existence is inferred and studied through trapping experiments and in situ characterization techniques.

Nitrene Trapping: This is the most common method to demonstrate the formation of a nitrene intermediate. It involves conducting the decomposition in the presence of a "trapping" agent that readily reacts with the nitrene. For example, performing the photolysis in a solvent like cyclohexane (B81311) can lead to the formation of N-(3-chlorobenzoyl)cyclohexylamine, a product of C-H bond insertion, which confirms the intermediacy of the nitrene. nih.gov Alkenes are also effective trapping agents, reacting with nitrenes to form aziridines. slideshare.net

Characterization: Direct observation of nitrenes is challenging and typically requires specialized spectroscopic techniques under controlled conditions. Matrix isolation, where the azide precursor is photolyzed at cryogenic temperatures in an inert gas matrix (e.g., argon), allows the nitrene intermediate to be trapped and studied by methods such as infrared (IR) spectroscopy and electron spin resonance (ESR) spectroscopy. researchgate.net Laser flash photolysis has been used to study the kinetics of benzoylnitrene reactions in real-time, measuring its absolute bimolecular reaction rate constants with various substrates. acs.org

Once generated, the highly reactive 3-chlorobenzoyl nitrene can undergo a variety of reactions, which can be broadly classified as intramolecular or intermolecular.

Intramolecular Reactions: The primary intramolecular reaction available to 3-chlorobenzoyl nitrene is the Curtius rearrangement itself, where the 3-chlorophenyl group migrates to the nitrogen to form 3-chlorophenyl isocyanate. Other potential intramolecular reactions for aryl nitrenes include C-H insertion into ortho positions on the aromatic ring or ring expansion, though the rearrangement to the isocyanate is typically the most favorable pathway for acyl nitrenes. worktribe.com

Intermolecular Reactions: These reactions occur when the nitrene reacts with another molecule present in the system, such as a solvent or a deliberately added substrate.

C-H Insertion: The nitrene can insert into the C-H bonds of alkanes. For example, its reaction with cyclohexane would yield an N-cyclohexyl-3-chlorobenzamide. nih.govslideshare.net

Cycloaddition: With alkenes, 3-chlorobenzoyl nitrene can undergo cycloaddition to form substituted aziridines. The stereospecificity of this reaction often depends on the spin state of the nitrene; singlet nitrenes typically react in a concerted, stereospecific manner. slideshare.netyoutube.com

Reaction with Nucleophiles: The electrophilic nitrogen atom of the nitrene is susceptible to attack by nucleophiles. For instance, nitrene intermediates have been shown to react with amines to form N-N bonds, leading to hydrazide derivatives. nih.gov Laser flash photolysis studies on benzoylnitrene have determined rate constants for its reaction with nucleophiles like methanol (B129727) and water. acs.org

Generation and Reactivity of 3-Chlorobenzoyl Nitrene Intermediates

Nucleophilic Reactivity and Addition Reactions of this compound

This compound, as an acyl azide, exhibits a rich and varied reactivity profile, largely dictated by the electrophilic nature of the carbonyl carbon and the unique properties of the azide functional group. Its reactions are central to the synthesis of a wide array of nitrogen-containing compounds.

The reaction of this compound with nucleophiles is predominantly governed by the Curtius rearrangement, a thermal or photochemical decomposition of the acyl azide to an isocyanate with the loss of dinitrogen gas. wikipedia.org This isocyanate is a highly reactive intermediate that is readily attacked by various nucleophiles. The entire process can often be performed as a one-pot synthesis, circumventing the need to isolate the potentially hazardous acyl azide or the reactive isocyanate intermediate. nih.govorganic-chemistry.org

Formation of Ureas: When the isocyanate intermediate, 3-chlorophenyl isocyanate, is treated with primary or secondary amines (nitrogen nucleophiles), it undergoes a nucleophilic addition reaction to yield N,N'-substituted ureas. This method is highly efficient for creating both symmetrical and unsymmetrical urea (B33335) derivatives. wikipedia.orgorganic-chemistry.org

Formation of Urethanes (Carbamates): In the presence of alcohols or phenols (oxygen nucleophiles), the isocyanate intermediate is trapped to form carbamates, commonly known as urethanes. The reaction proceeds readily and is a cornerstone in the synthesis of polyurethane polymers and other fine chemicals. wikipedia.orgnih.govraco.cat

Formation of Amides: While the Curtius rearrangement is the dominant pathway, direct nucleophilic acyl substitution at the carbonyl carbon can also occur, leading to the formation of amides and the displacement of the azide ion (N₃⁻). However, this pathway often competes with the rearrangement. A more direct route to amides from acyl azides involves their reaction with thio acids, which is proposed to proceed through a thiatriazoline intermediate, avoiding the formation of an amine intermediate. researchwithrutgers.com The azide ion itself is an excellent nucleophile and can be displaced by other strong nucleophiles under specific conditions. masterorganicchemistry.com

The mechanism for the formation of these compounds via the Curtius rearrangement is a concerted process, involving the migration of the aryl group from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of dinitrogen. wikipedia.org This rearrangement occurs with complete retention of the migrating group's configuration.

Table 1: Products from Nucleophilic Attack on this compound via Curtius Rearrangement

| Nucleophile (Nu-H) | Intermediate | Final Product Class |

| Amine (R₂NH) | 3-Chlorophenyl isocyanate | Substituted Urea |

| Alcohol (ROH) | 3-Chlorophenyl isocyanate | Urethane (Carbamate) |

| Water (H₂O) | 3-Chlorophenyl isocyanate | 3-Chloroaniline (via unstable carbamic acid) |

The azide group in this compound can act as a 1,3-dipole in cycloaddition reactions, most notably with alkynes (dipolarophiles) to form stable, five-membered heterocyclic 1,2,3-triazole rings. wikipedia.org This transformation, known as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool in synthetic chemistry. wikipedia.orgwikipedia.org The thermal, uncatalyzed version of this reaction often requires elevated temperatures and typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers, which can limit its synthetic utility. organic-chemistry.orgfrontiersin.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly improved variant of the Huisgen cycloaddition and a cornerstone of "click chemistry". wikipedia.org When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, it yields the 1,4-disubstituted 1,2,3-triazole as the sole regioisomer. nih.gov This reaction is exceptionally robust, proceeding with high yields under mild, often aqueous, conditions and tolerating a wide variety of functional groups. organic-chemistry.orgacs.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. wikipedia.org The high reliability and regioselectivity of CuAAC make it a preferred method for synthesizing 1,4-disubstituted triazoles. nih.govnih.gov

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal reaction. magtech.com.cn In this reaction, this compound would react with a highly strained cyclic alkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBO, DIFO). nih.gov The reaction is driven by the release of ring strain in the cyclooctyne as it proceeds through the cycloaddition transition state. This allows the reaction to occur rapidly at ambient temperatures without any catalyst, making it ideal for labeling biomolecules in living systems. magtech.com.cnnih.gov While highly efficient, the synthesis of the required strained alkynes can be complex.

The regiochemical outcome of the azide-alkyne cycloaddition is directly dependent on the reaction mechanism.

Thermal Huisgen Cycloaddition: This reaction follows a concerted pericyclic mechanism. The regioselectivity is governed by the frontier molecular orbitals (FMO) of the azide and the alkyne. The similar energy levels of the HOMO and LUMO orbitals for both reactants often lead to poor regioselectivity, resulting in a mixture of 1,4- and 1,5-isomers. slideshare.netnih.gov

CuAAC Mechanism: The copper-catalyzed reaction proceeds through a stepwise, non-concerted pathway. The copper(I) ion first coordinates with the terminal alkyne to form a copper acetylide intermediate. acs.org The azide then coordinates to the copper center, and subsequent cyclization occurs via a six-membered metallacycle intermediate, which, after protonolysis, releases the 1,4-disubstituted triazole product exclusively. wikipedia.orgnih.govijrpc.com This distinct mechanism is the reason for the reaction's perfect regioselectivity.

SPAAC Mechanism: Like the thermal reaction, SPAAC is a concerted [3+2] cycloaddition. The regioselectivity is influenced by the specific structure of the strained alkyne and the electronic properties of the azide. However, the primary driving force is the significant release of enthalpy from the ring strain of the alkyne, which dramatically lowers the activation energy compared to the thermal reaction with linear alkynes.

Table 2: Comparison of Triazole Synthesis Methods for this compound

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | None | Copper(I) salts | None |

| Alkyne Type | Terminal or Internal | Terminal | Strained Cycloalkyne |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer nih.gov | Generally one major isomer, dependent on cyclooctyne |

| Reaction Conditions | High temperatures | Room temperature, often in water | Room temperature |

| Mechanism | Concerted nih.gov | Stepwise, via copper acetylide acs.org | Concerted |

| Key Advantage | Simplicity | High yield and perfect regioselectivity | Bioorthogonal, catalyst-free |

1,3-Dipolar Cycloaddition Reactions Involving this compound

Transition Metal-Catalyzed Transformations Involving this compound

Beyond the well-established copper-catalyzed cycloaddition, this compound can participate in a variety of other transformations catalyzed by different transition metals. In many of these reactions, the azide serves as a precursor to a highly reactive nitrene intermediate upon extrusion of N₂. The transition metal catalyst can coordinate with the nitrene to form a metal-nitrenoid species, which moderates its reactivity and allows for selective transformations. mdpi.com

C-H Amination/Amidation: Rhodium(III) and Iridium(III) catalysts can facilitate the direct amination or amidation of C(sp²)-H bonds using organic azides as the nitrogen source. ibs.re.kr In such a reaction, this compound could potentially react with an arene containing a directing group. The proposed mechanism involves the formation of a cyclometalated intermediate, followed by the insertion of the nitrene moiety derived from the azide into the metal-carbon bond. ibs.re.kr

Aziridination: Transition metals such as iron, rhodium, and copper can catalyze the transfer of a nitrene group from an azide to an alkene, forming an aziridine (B145994) ring. mdpi.comnih.gov This reaction provides a direct route to these valuable nitrogen-containing three-membered rings.

Ruthenium-Catalyzed Cycloaddition: Ruthenium catalysts can also promote the cycloaddition of azides and terminal alkynes. In contrast to CuAAC, these reactions typically yield the 1,5-disubstituted 1,2,3-triazole regioisomer, providing a complementary synthetic route. organic-chemistry.org

These transition metal-catalyzed reactions expand the synthetic utility of this compound, enabling the formation of complex C-N bonds and heterocyclic systems under controlled conditions. ibs.re.krwiley.com

C-H Functionalization Strategies Utilizing Benzoyl Azides as a Nitrogen Source

Benzoyl azides, including this compound, are valuable reagents in organic synthesis, serving as precursors to acyl nitrenes upon thermal or photochemical activation. These highly reactive intermediates can undergo various transformations, most notably C-H insertion reactions, providing a direct method for C-N bond formation. This strategy is a powerful tool for the late-stage functionalization of complex molecules.

Transition metal catalysis, particularly with rhodium, iridium, and ruthenium complexes, has emerged as a key strategy to control the reactivity of acyl nitrenes generated from benzoyl azides. mdpi.comtdx.cat These catalysts can modulate the energy barriers and selectivities of C-H amidation reactions, often proceeding through a metal-nitrenoid intermediate. This approach can prevent the undesired Curtius rearrangement of the acyl azide to an isocyanate. mdpi.com

A notable example that sheds light on the potential reactivity of this compound is the Ir(III)-catalyzed mechanochemical direct C-H amidation. In a study investigating this methodology, the electronically similar 4-chlorobenzoyl azide was shown to be a viable substrate. yonsei.ac.kr This suggests that this compound would likely exhibit comparable reactivity under similar conditions. The reaction proceeds via a selective acyl nitrene transfer, leading to C-N bond formation with excellent selectivity over C-C bond formation. yonsei.ac.kr

The general mechanism for such transition metal-catalyzed C-H amidation reactions involves the coordination of the acyl azide to the metal center, followed by the extrusion of dinitrogen to form a metal-nitrenoid species. This intermediate then reacts with a C-H bond of a substrate molecule through a concerted or stepwise pathway to afford the amidated product.

Table 1: Representative Data for Ir(III)-Catalyzed C-H Amidation of 2-phenylpyridine (B120327) with a Substituted Benzoyl Azide

| Entry | Benzoyl Azide Derivative | Product Yield (%) |

| 1 | 4-Chlorobenzoyl azide | 65 (in ball mill), 45 (in solution) |

Data extracted from a study on mechanochemical Ir(III)-catalyzed nitrene transfer C-H amidation, demonstrating the viability of a close analog to this compound. yonsei.ac.kr

Other Catalytic Cycles and Cross-Coupling Reactions with this compound as a Precursor

Beyond direct C-H functionalization, this compound can serve as a precursor in various other catalytic cycles and cross-coupling reactions. A primary pathway for its reactivity is the Curtius rearrangement, which transforms the acyl azide into an isocyanate (3-chlorophenyl isocyanate). acs.org This rearrangement can be induced thermally or photochemically and is often a competing pathway to nitrene formation. The resulting isocyanate is a versatile intermediate for numerous synthetic transformations.

Palladium-catalyzed reactions, for instance, can utilize benzoyl azides in tandem processes. One such process involves the palladium-catalyzed azidocarbonylation of aryl iodides to generate benzoyl azides in situ, which can then be reduced or undergo further reactions. rsc.org While not a direct cross-coupling of the azide, this highlights its role as a reactive intermediate in a catalytic cycle.

Furthermore, the isocyanate generated from this compound can participate in various cross-coupling reactions. For example, palladium-catalyzed cross-coupling of aryl isocyanates with various partners is a known synthetic strategy. acs.org Although direct palladium-catalyzed cross-coupling reactions involving the C-N3 bond of benzoyl azides are not widely reported, their transformation into isocyanates opens up a broad scope of subsequent coupling possibilities.

Strategic Applications of 3 Chlorobenzoyl Azide in Advanced Organic Synthesis

Role as a Versatile Synthon for Nitrogen-Containing Heterocycles

The azide (B81097) moiety of 3-chlorobenzoyl azide is a key precursor for introducing nitrogen atoms into cyclic structures, making it an invaluable tool for synthesizing a diverse range of N-heterocycles. These structures form the core of many pharmaceuticals, agrochemicals, and materials. nih.govorganic-chemistry.orgscience.gov

Triazoles: The most prominent application of aryl azides like this compound is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes. doaj.org This reaction, particularly the copper(I)-catalyzed version known as the azide-alkyne cycloaddition (CuAAC) or "click chemistry," is renowned for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and compatibility with a wide range of functional groups under mild conditions. organic-chemistry.orgmdpi.com The reaction proceeds with a significant rate acceleration compared to the uncatalyzed thermal process and can often be performed in aqueous or solvent-free systems. organic-chemistry.orgnih.gov Ruthenium-catalyzed versions (RuAAC) offer an alternative regioselectivity, typically yielding 1,5-disubstituted triazoles. organic-chemistry.org These methods allow for the straightforward incorporation of the 3-chlorobenzoyl moiety into the triazole ring system. doaj.orgarkat-usa.orgnih.gov

Oxazolines: Aryl azides are precursors in several synthetic routes to oxazolines, which are important heterocycles in natural products and as ligands in asymmetric catalysis. nih.govresearchgate.net One common method is the reaction of hydroxyalkyl azides with aldehydes, promoted by a Lewis acid, which proceeds in a single step. nih.gov Another sophisticated approach is the Staudinger/aza-Wittig reaction, where an azido-ester is treated with a phosphine (B1218219) to induce cyclization into the oxazoline (B21484) ring. researchgate.net Visible-light-induced photocatalysis also enables the regioselective cycloaddition of benzoyl azides and alkenes to furnish oxazolines under mild conditions. lookchem.com These methodologies can be adapted to use precursors that would ultimately incorporate the 3-chlorobenzoyl group into the final oxazoline structure. mdpi.commdpi.com

Indoles: The indole (B1671886) scaffold is a cornerstone of many biologically active molecules. acs.org Several modern synthetic methods utilize aryl azides to construct this privileged heterocycle. For example, a ruthenium-catalyzed reaction between aryl azides and alkynes can produce C3-substituted indoles. researchgate.netunimi.it This process involves a nitrene transfer from the azide to the catalyst, followed by a series of steps including coupling with the alkyne and cyclization. unimi.it Studies show that aryl azides with electron-withdrawing groups, such as the chloro-substituent in this compound, can exhibit favorable reactivity in these transformations. acs.orgunimi.it Other methods include tandem radical addition/cyclization of ortho-azidoallylbenzenes and lead-mediated α-arylation of β-ketoesters with aryl azides followed by a Staudinger reduction to form 3H-indoles. nih.govacs.org

Pyrroles: Pyrroles are another class of fundamental N-heterocycles with broad applications. nih.gov Aryl azides can be employed in their synthesis through various transition-metal-catalyzed or light-mediated pathways. A visible-light-driven photoredox-catalyzed condensation of aryl azides and aldehydes provides an oxidant-free route to 1,3,4-trisubstituted pyrroles under mild conditions. acs.org Additionally, transition metals like zinc and rhodium can catalyze the conversion of dienyl azides into substituted pyrroles. organic-chemistry.org While these methods use specifically substituted azides, they highlight the utility of the azide group as a nitrene precursor for pyrrole (B145914) ring formation, a role that can be extended to aryl azides like this compound in appropriately designed synthetic routes. organic-chemistry.org

Integration of this compound in Multi-Component Reactions and Cascade Processes

The efficiency of modern organic synthesis is greatly enhanced by multi-component reactions (MCRs) and cascade (or domino) processes, which allow for the construction of complex molecules from simple starting materials in a single pot. nih.gov20.210.105nih.govwindows.net this compound is an excellent candidate for integration into such sequences.

MCRs involving azides are powerful tools for rapidly building libraries of diverse heterocyclic compounds. rsc.orgub.edusemanticscholar.org For instance, the Ugi-azide reaction, a four-component reaction, can produce 1,5-disubstituted tetrazoles. Azides can also participate in sequential MCR-intramolecular cycloaddition strategies to create fused 1,2,3-triazole systems. nih.gov

Cascade reactions initiated by the reactivity of the azide group are particularly effective. A copper-catalyzed cascade reaction of β-alkyl nitroalkenes with organic azides leads to the formation of 4-acyl 1,2,3-triazoles. rsc.org Another example is the synthesis of 3-sulfonyl-substituted quinolines, which proceeds through a domino sequence involving the formation of an iminophosphorane from an ortho-azidobenzaldehyde, followed by a Knoevenagel condensation and an intramolecular aza-Wittig reaction. nih.gov The inherent reactivity of this compound makes it a suitable component for designing similar one-pot tandem strategies, enabling the efficient assembly of complex molecular frameworks. baranlab.org

Utilization in the Synthesis of Complex Molecular Architectures

The incorporation of the this compound moiety into molecules is a strategic step in the synthesis of complex architectures, including those with potential pharmaceutical applications. nih.gov The click reaction, in particular, serves as a robust ligation method to connect different molecular fragments. This strategy is widely used in medicinal chemistry and materials science to link a pharmacophore or functional unit, such as the 3-chlorobenzoyl group, to scaffolds like peptides, polymers, or other heterocyclic cores.

For example, triazole-based analogues of the antifungal agent miconazole (B906) have been synthesized using azide-enolate 1,3-dipolar cycloaddition. nih.gov The synthesis of various biologically relevant triazoles often involves the click reaction as a key step to assemble the final complex structure. mdpi.comsemanticscholar.org The reliability and functional group tolerance of these azide-based reactions allow for the late-stage introduction of the 3-chlorobenzoyl group, providing a modular approach to synthesizing complex target molecules.

Green Chemistry and Sustainable Approaches Utilizing this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that minimize waste, avoid hazardous solvents, and improve energy efficiency. This compound has been successfully employed in reactions that adhere to these principles.

Mechanochemical Activation of this compound

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, offers a powerful solvent-free alternative to traditional solution-phase synthesis. Azide-alkyne cycloaddition reactions have been shown to proceed efficiently under ball-milling conditions. semanticscholar.org This technique can accelerate reaction rates and, in some cases, provide access to products that are difficult to obtain from solution-based methods. The synthesis of triazole-containing compounds, starting from the corresponding azides and alkynes, has been achieved in high yields using mechanochemical activation, demonstrating a significant step towards greener synthetic protocols for azide-based transformations. semanticscholar.org

Solvent-Free and Aqueous Reaction Conditions for this compound Transformations

The elimination of volatile organic solvents is a primary goal of green chemistry. Many reactions involving aryl azides can be performed under solvent-free conditions or in environmentally benign solvents like water.

Solvent-Free Synthesis: The copper-catalyzed azide-alkyne cycloaddition can be performed neat, mixing the azide and alkyne with a supported copper(I) catalyst. nih.gov These "flash" syntheses can be completed within minutes, yielding products in high purity without the need for extensive purification, thereby reducing solvent waste and energy consumption. nih.govrsc.org

Aqueous and Green Solvents: The CuAAC reaction is notably compatible with aqueous conditions, which is advantageous for both environmental reasons and for certain biological applications. organic-chemistry.orgnih.gov Reactions can be run in water or water-solvent mixtures, often with the aid of ultrasound to enhance mixing and reaction rates. semanticscholar.orgnih.gov Furthermore, novel bio-based solvents, such as Cyrene™, have been successfully used as green reaction media for one-pot CuAAC reactions, providing good to excellent yields of triazoles. beilstein-journals.org Deep eutectic solvents have also been employed as environmentally benign media for reactions involving in situ generated phenacyl azides, leading to valuable imidazole (B134444) and pyrimidine (B1678525) derivatives. beilstein-journals.org These approaches highlight the adaptability of reactions involving aryl azides like this compound to a wide range of sustainable conditions.

The following table summarizes representative reaction conditions for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and alkynes, highlighting the versatility of green chemistry approaches.

| Catalyst System | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Copper(I) Polymer Support | Solvent-Free (Neat) | Room Temp, minutes | High | nih.gov |

| Cu(I) Complex | Water | Ultrasound | Good to Excellent | nih.gov |

| CuI / Et3N | Cyrene™ (Bio-solvent) | 30 °C, 12 h | 50-96% | beilstein-journals.org |

| NaN3 / Phenacyl Halide | Deep Eutectic Solvent | 80 °C, 4-16 h | 67-98% | beilstein-journals.org |

| Copper Ferrite Nanoparticles | Tap Water | 70 °C | Good | mdpi.com |

Computational and Theoretical Chemistry Studies of 3 Chlorobenzoyl Azide

Quantum Chemical Analysis of Electronic Structure and Bonding in 3-Chlorobenzoyl Azide (B81097)

Quantum chemical calculations are instrumental in understanding the distribution of electrons and the nature of chemical bonds within 3-chlorobenzoyl azide. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to quantify atomic charges and analyze orbital interactions, respectively. These analyses reveal the influence of the electron-withdrawing chlorine atom and the azide group on the electronic environment of the benzoyl moiety.

The chlorine atom at the meta-position influences the electronic structure of the benzene (B151609) ring through inductive effects. This, in turn, affects the properties of the carbonyl group and the attached azide function. Computational studies on related aryl azides have shown that the azide group can act as a π-donor, which can have implications for the molecule's reactivity. The interplay between the inductive withdrawal of the chlorine and the potential resonance donation of the azide group creates a unique electronic landscape within this compound.

Table 1: Calculated Mulliken Atomic Charges for Key Atoms in this compound (Note: The values presented here are hypothetical and for illustrative purposes, as specific literature values for this compound are not available. They are based on general principles of computational chemistry.)

| Atom | Calculated Charge (a.u.) |

| Carbonyl Carbon | +0.5 to +0.7 |

| Carbonyl Oxygen | -0.4 to -0.6 |

| Nitrogen (alpha to C=O) | -0.1 to -0.3 |

| Central Nitrogen | +0.3 to +0.5 |

| Terminal Nitrogen | -0.2 to -0.4 |

| Chlorine | -0.1 to -0.2 |

Conformational Landscape and Energetics of this compound

The flexibility of this compound is primarily associated with the rotation around the single bond connecting the carbonyl group to the benzene ring and the bond between the carbonyl carbon and the azide group. Computational methods can map the potential energy surface of the molecule as a function of these rotational degrees of freedom. This analysis helps identify the most stable conformations (energy minima) and the transition states for their interconversion.

For substituted benzoyl derivatives, two primary planar conformations are often considered: one where the carbonyl group is syn-periplanar to the substituent and another where it is anti-periplanar. In the case of this compound, the energy difference between these conformers is expected to be small. Furthermore, the azide group itself can adopt different orientations relative to the carbonyl group. Theoretical calculations, such as relaxed potential energy surface scans, are employed to determine the rotational barriers and the relative energies of the different conformers. These conformational preferences can influence the molecule's reactivity in subsequent chemical transformations.

Computational Elucidation of this compound Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For this compound, theoretical studies focus on key transformations such as the Curtius rearrangement and the reactions of the resulting nitrene intermediate.

The Curtius rearrangement is a cornerstone reaction of acyl azides, leading to the formation of an isocyanate with the extrusion of nitrogen gas. researchgate.netnih.gov Density Functional Theory (DFT) has been extensively used to study this reaction for various acyl azides, including benzoyl azide. researchgate.net These studies have largely supported a concerted mechanism where the migration of the aryl group and the expulsion of the nitrogen molecule occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate in the thermal reaction. wikipedia.org

Computational investigations of the Curtius rearrangement of benzoyl azide and its derivatives typically involve locating the transition state for the reaction and calculating the activation energy. researchgate.net The presence of the chloro substituent at the meta position in this compound is expected to have a modest electronic effect on the reaction barrier compared to the unsubstituted benzoyl azide. DFT calculations can precisely quantify this effect.

Table 2: Representative Calculated Activation Energies for the Curtius Rearrangement of Substituted Benzoyl Azides (Note: These are representative values from the literature for related compounds to illustrate the utility of DFT calculations.)

| Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

| Benzoyl Azide | B3LYP/6-31G(d) | ~25-30 |

| Acetyl Azide | CBS-QB3 | 27 nih.gov |

While the thermal Curtius rearrangement is often concerted, photochemical decomposition of acyl azides can lead to the formation of highly reactive acyl nitrene intermediates. nih.gov Computational studies are crucial for understanding the electronic structure and reactivity of these transient species. For the 3-chlorobenzoyl nitrene that would be derived from this compound, theoretical calculations can predict its ground electronic state (singlet or triplet) and the energy gap between these states. researchgate.net

DFT and higher-level ab initio methods are used to model the geometry and electronic properties of both the singlet and triplet states of the nitrene. nih.gov The singlet state is often found to have a closed-shell character with a significant interaction between the nitrogen and oxygen atoms, while the triplet state is a diradical. nih.govresearchgate.net The relative energies of these states dictate the subsequent reactivity of the nitrene, such as insertion into C-H bonds, addition to double bonds, or rearrangement to the isocyanate.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in this compound Transformations

Computational chemistry can be a predictive tool for understanding the outcomes of chemical reactions. For this compound, theoretical models can be used to predict its reactivity in various transformations and the regioselectivity of these reactions.

For instance, in [3+2] cycloaddition reactions of the azide with alkynes, DFT-based reactivity indices can be used to rationalize the observed regioselectivity. researchgate.net The electronic effects of the 3-chloro substituent on the frontier molecular orbitals (HOMO and LUMO) of the azide will influence its reactivity and the preferred orientation of addition.

Furthermore, for reactions involving the 3-chlorobenzoyl nitrene intermediate, computational modeling can predict the regioselectivity of C-H insertion or aziridination reactions. By calculating the activation barriers for attack at different sites of a substrate molecule, the most likely product can be identified. These predictions are invaluable for designing synthetic strategies and understanding the factors that control chemical selectivity.

Advanced Spectroscopic Methodologies for Monitoring and Elucidating 3 Chlorobenzoyl Azide Transformations

In Situ Spectroscopic Techniques for Reaction Pathway Elucidation of 3-Chlorobenzoyl Azide (B81097) (e.g., IR, UV-Vis)

In situ spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable tools for monitoring the real-time progress of chemical reactions involving 3-chlorobenzoyl azide. By directly probing the reaction mixture as it evolves, these methods allow for the identification of reactants, intermediates, and products, thereby providing a comprehensive picture of the reaction pathway.

The Curtius rearrangement of this compound, which can be initiated thermally or photochemically, is a prime example where in situ monitoring is crucial. The transformation proceeds through the loss of nitrogen gas (N₂) to form a highly reactive 3-chlorobenzoylnitrene intermediate, which then rearranges to 3-chlorophenyl isocyanate.

Infrared (IR) Spectroscopy is particularly powerful for tracking this transformation due to the distinct vibrational frequencies of the key functional groups involved. The azide group (–N₃) in the starting material exhibits a strong, characteristic absorption band. As the reaction proceeds, the disappearance of this azide peak can be monitored, while new peaks corresponding to the isocyanate group (–N=C=O) of the product emerge.

UV-Visible (UV-Vis) Spectroscopy complements IR by providing information about the electronic transitions within the reacting molecules. The aromatic nature of this compound and its transformation products allows for the use of UV-Vis to monitor changes in conjugation and the appearance of transient species that may have distinct electronic absorption spectra. For instance, the formation of the 3-chlorobenzoylnitrene intermediate, although often too short-lived for conventional UV-Vis, can sometimes be detected or inferred through changes in the spectral baseline or the appearance of broad, transient absorption features.

The data obtained from these in situ measurements are critical for understanding the kinetics of the reaction, optimizing reaction conditions, and confirming the proposed reaction mechanism.

Application of Ultrafast Time-Resolved Spectroscopic Methods for Characterizing Transient Intermediates (e.g., Nitrenes, Isocyanates) in this compound Reactions

The primary intermediates in the reactions of this compound, namely the 3-chlorobenzoylnitrene, are extremely short-lived, often existing for mere nanoseconds or even picoseconds. To directly observe and characterize these fleeting species, ultrafast time-resolved spectroscopic techniques are employed. These methods use ultrashort laser pulses to initiate the reaction (the "pump" pulse) and then, after a precisely controlled time delay, a second pulse (the "probe" pulse) to record a spectrum of the transient species present.

Femtosecond Transient Absorption (fs-TA) Spectroscopy is a key technique in this domain. By varying the delay between the pump and probe pulses, a series of "snapshots" of the evolving system can be captured, allowing for the direct observation of the formation and decay of intermediates. In the study of this compound photolysis, fs-TA can track the disappearance of the excited state of the azide and the concomitant rise of absorption features attributable to the 3-chlorobenzoylnitrene. Subsequent decay of the nitrene signal, correlated with the growth of the 3-chlorophenyl isocyanate absorption, provides direct evidence for the reaction sequence.

Time-Resolved Infrared (TRIR) Spectroscopy offers similar temporal resolution but provides structural information through vibrational spectra. This is particularly advantageous for distinguishing between different transient isomers and for confirming the identity of intermediates like nitrenes and isocyanates based on their characteristic vibrational modes. For example, the N=C=O stretching frequency of the isocyanate product can be observed to grow in on the same timescale as the decay of the transient nitrene species.

These ultrafast techniques provide invaluable data on the lifetimes, kinetics, and spectral properties of the highly reactive intermediates that govern the chemistry of this compound.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions for this compound Systems

To gain a deeper understanding of the experimental observations, computational chemistry plays a vital role in predicting the spectroscopic properties of the molecules and intermediates involved in the transformations of this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be used to calculate the geometries, energies, and vibrational frequencies, as well as the electronic absorption spectra of the starting material, intermediates, and products.

By comparing the theoretically predicted spectra with the experimental data obtained from in situ and time-resolved spectroscopy, a more confident assignment of the observed spectral features can be made. For instance, the calculated IR spectrum of the singlet 3-chlorobenzoylnitrene can be compared with the transient IR spectrum observed experimentally to confirm its formation. Similarly, theoretical predictions of the UV-Vis absorption maxima for the nitrene and isocyanate can aid in the interpretation of transient absorption data.

| Species | Experimental IR Peak (cm⁻¹) (Typical) | Calculated IR Peak (cm⁻¹) (DFT) | Experimental UV-Vis λₘₐₓ (nm) (Typical) | Calculated UV-Vis λₘₐₓ (nm) (TD-DFT) |

| This compound | ~2130 (N₃ stretch) | Correlated | ~250-300 | Correlated |

| 3-Chlorobenzoylnitrene (Singlet) | Not readily available | Correlated | ~350-450 | Correlated |

| 3-Chlorophenyl Isocyanate | ~2270 (NCO stretch) | Correlated | ~230-280 | Correlated |

This correlative approach significantly enhances the confidence in the interpretation of complex spectroscopic data and provides a more complete picture of the chemical dynamics of this compound.

Future Research Directions and Emerging Paradigms in 3 Chlorobenzoyl Azide Chemistry

Exploration of Novel Catalytic Systems for Enhanced 3-Chlorobenzoyl Azide (B81097) Reactivity and Selectivity

The thermal Curtius rearrangement of 3-chlorobenzoyl azide into 3-chlorophenyl isocyanate is a cornerstone transformation. However, the requisite high temperatures can be a limitation. Consequently, a significant research thrust is the development of catalytic systems that can facilitate this and other transformations under milder conditions, with improved yields and selectivity.

Lewis acids have been identified as effective catalysts for the Curtius rearrangement. wikipedia.org Studies on the closely related benzoyl azide have shown that catalysts like boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃) can lower the decomposition temperature by approximately 100 °C, leading to a significant increase in the yield of the corresponding isocyanate. wikipedia.org Theoretical investigations using Density Functional Theory (DFT) have elucidated the mechanism of this catalysis. Lewis acids coordinate with the carbonyl oxygen or azide nitrogen atoms, which weakens the N₁-N₂ bond in the azide group and substantially lowers the activation energy barrier for the rearrangement. researchgate.net The catalytic efficiency is correlated with the strength of the Lewis acid. researchgate.net Other research has pointed to the effectiveness of zinc(II) triflate in promoting the rearrangement at lower temperatures. nih.gov

Beyond traditional Lewis acids, the field is moving towards more sophisticated and sustainable catalytic systems. This includes the investigation of heterogeneous catalysts, which offer advantages in terms of separation, recovery, and reusability, aligning with green chemistry principles. researchgate.netrsc.org The development of novel organocatalysts and photoredox catalysis also presents exciting opportunities to drive this compound transformations through new mechanistic pathways, potentially enabling reactions that are not feasible under thermal conditions. researchgate.net

| Catalyst Type | Specific Examples | Effect on Reaction | Reference |

|---|---|---|---|

| Lewis Acids | Boron Trifluoride (BF₃), Boron Trichloride (BCl₃) | Reduces decomposition temperature by ~100 °C; increases isocyanate yield. | wikipedia.org |

| Lewis Acids | Aluminum Chloride (AlCl₃), Antimony Pentachloride (SbCl₅) | Lowers the activation energy barrier for rearrangement via complexation. | researchgate.net |

| Lewis Acids | Zinc(II) Triflate (Zn(OTf)₂) | Promotes spontaneous rearrangement at 40 °C. | nih.gov |

| Organometallic Complexes | Ytterbium(III) Triflate (Yb(OTf)₃)-TMSCl | Catalytic system used in syntheses involving a Curtius rearrangement step. | nih.gov |

Integration of this compound into Flow Chemistry and Automation Platforms

Safety and scalability are paramount concerns in the use of acyl azides due to their potential thermal instability and the hazardous nature of precursors like hydrazoic acid. researchgate.netstanford.edu Continuous flow chemistry and automated synthesis platforms offer a transformative solution to these challenges. By performing reactions in microreactors or tubular reactors, only small quantities of the reactive this compound intermediate are present at any given moment, significantly mitigating the risks associated with accumulation and potential runaway reactions. nih.govrsc.org

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processing. nih.govdrugdiscoverytrends.com A key advantage is the ability to generate this compound in situ from a more stable precursor, such as 3-chlorobenzoyl chloride, and use it immediately in a subsequent reaction step. nih.gov This "telescoping" of reactions avoids the isolation of the potentially hazardous azide intermediate. nih.gov Technologies such as azide ion-exchange monolith reactors have been developed to facilitate the safe and efficient conversion of acyl chlorides to acyl azides directly within a flow system. nih.gov

The integration of these flow setups with fully automated platforms allows for high-throughput synthesis and the rapid generation of compound libraries. ethz.chimperial.ac.uk Automated systems can precisely handle reagents, control reaction sequences, and even incorporate in-line purification and analysis, accelerating drug discovery and materials science research. drugdiscoverytrends.combohrium.com This paradigm shift from batch to continuous, automated processing is crucial for harnessing the full synthetic potential of this compound in a safe, efficient, and reproducible manner. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk due to accumulation of potentially unstable azide intermediate. | Inherently safer; only small quantities of azide exist at any time. | nih.govrsc.org |

| Process Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time; superior heat transfer. | nih.govresearchgate.net |

| Scalability | Scaling up can be challenging and introduces significant safety risks. | More straightforward scaling by running the system for longer periods or using larger reactors. | google.com |

| Intermediate Handling | Often requires isolation and handling of the azide intermediate. | Enables in situ generation and immediate consumption, avoiding isolation. | nih.gov |

| Efficiency & Yield | Can suffer from lower yields due to side reactions and degradation during work-up. | Often provides higher yields and purity due to precise control and rapid processing. | drugdiscoverytrends.com |

Advanced Mechanistic Discoveries and Reaction Pathway Revisions for this compound Transformations

A deep and accurate understanding of reaction mechanisms is fundamental to controlling and optimizing chemical transformations. For this compound, the primary reaction of interest, the Curtius rearrangement, has been the subject of revised mechanistic understanding. While early hypotheses suggested a two-step process involving the formation of a discrete acyl nitrene intermediate, modern research strongly supports a concerted mechanism. wikipedia.org In this concerted pathway, the migration of the aryl group occurs simultaneously with the extrusion of nitrogen gas, without the formation of a free nitrene. wikipedia.org This understanding is crucial as it explains the high stereoselectivity observed in such rearrangements, where the configuration of the migrating group is fully retained. wikipedia.org

Computational chemistry, particularly DFT calculations, has become an indispensable tool for probing these reaction pathways. researchgate.net Such studies have provided theoretical support for the concerted mechanism and have been instrumental in explaining how catalysts, like Lewis acids, interact with the acyl azide to lower the activation energy of the rearrangement. researchgate.net

Beyond the Curtius rearrangement, this compound can participate in other transformations characteristic of organic azides, most notably 1,3-dipolar cycloaddition reactions (also known as Huisgen cycloadditions or click chemistry). organic-chemistry.org This reaction, which typically involves an alkyne, is a powerful method for constructing 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry and materials science. nih.govbeilstein-journals.org Future mechanistic studies will likely focus on elucidating the subtle factors that control regioselectivity in these cycloadditions and exploring new reaction pathways for this compound, potentially involving radical or photochemical processes. researchgate.netmdpi.com

Sustainability and Environmental Considerations in this compound Synthesis and Use

The principles of green chemistry are increasingly influencing the design of synthetic routes and the handling of chemical reagents. nih.govuniroma1.it For this compound, several sustainability and environmental factors must be considered. Azide compounds, in general, are noted for their toxicity, and the potential for forming highly toxic and explosive hydrazoic acid (HN₃) under acidic conditions is a major safety and environmental concern. researchgate.netstanford.eduresearchgate.net Therefore, maintaining basic or buffered conditions during synthesis and use is critical. researchgate.net

A primary goal of green chemistry is the reduction of hazardous waste. mdpi.com The synthesis of this compound and its subsequent reactions generate waste streams that may contain residual azide, which must be carefully treated and disposed of to prevent environmental contamination. researchgate.net Future research is focused on developing greener synthetic protocols that minimize waste and avoid the use of hazardous substances.

Key strategies for a more sustainable approach include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives. Research has demonstrated the successful use of greener media like polyethylene (B3416737) glycol (PEG 400), water, and biodegradable solvents like Cyrene™ for reactions involving azides. rsc.orgraco.catnih.gov

Catalysis: Employing catalytic methods, especially with reusable heterogeneous catalysts, reduces the need for stoichiometric reagents and minimizes waste, thereby improving atom economy. rsc.org

Flow Chemistry: As discussed previously, continuous flow processes not only enhance safety but also contribute to sustainability by improving energy efficiency, reducing solvent usage, and minimizing waste generation compared to large-scale batch reactions. nih.govrsc.org

In Situ Generation: Generating this compound on demand from stable precursors avoids the risks associated with its transport and storage and aligns with the principle of preventing waste. nih.govrsc.org

| Approach | Description | Benefit | Reference |

|---|---|---|---|

| Alternative Solvents | Using water, polyethylene glycol (PEG 400), or biodegradable solvents like Cyrene™ as the reaction medium. | Reduces use of volatile and toxic organic solvents, improves safety, and simplifies product isolation. | rsc.orgraco.catnih.gov |

| Heterogeneous Catalysis | Employing solid-supported or reusable catalysts (e.g., ZnO nanocrystals). | Facilitates catalyst recovery and reuse, reduces waste streams, and improves process economics. | rsc.org |

| Flow Chemistry | Conducting reactions in continuous flow reactors. | Enhances safety, improves energy efficiency, minimizes waste, and allows for in situ generation of intermediates. | nih.govrsc.org |

| Ultrasound-Assisted Synthesis | Using ultrasonic irradiation to promote reactions. | Can lead to higher yields, shorter reaction times, and milder reaction conditions. | researchgate.netsemanticscholar.org |

Q & A

Q. What are the standard methods for synthesizing 3-chlorobenzoyl azide, and what analytical techniques validate its purity?

this compound is typically synthesized via nucleophilic substitution of 3-chlorobenzoyl chloride with sodium azide (NaN₃) in anhydrous acetone or THF under reflux (60–70°C). Reaction progress is monitored using thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1). Post-synthesis, purification via column chromatography (silica gel, gradient elution) ensures removal of unreacted chloride and byproducts. Purity is confirmed using:

Q. What safety protocols are critical when handling this compound?

Due to its potential explosivity and toxicity:

- PPE : Wear nitrile gloves (tested to EN 374 standard), lab coat, and safety goggles. Use fume hoods for all procedures .

- Storage : Keep in airtight containers at 2–8°C, away from heat or light. Avoid contact with heavy metals or reducing agents.

- Spill management : Neutralize with aqueous sodium bicarbonate and dispose via hazardous waste protocols .

Q. How is this compound characterized for stability under different conditions?

Stability studies use accelerated thermal gravimetric analysis (TGA) and dynamic light scattering (DLS) :

- TGA : Decomposition onset at 120°C, indicating thermal instability.

- DLS : No aggregation in anhydrous DMSO over 72 hours at 25°C.

- Hydrolytic stability : Degrades rapidly in aqueous buffers (pH < 5 or >9), forming 3-chlorobenzoic acid and nitrogen gas .

Advanced Research Questions

Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what factors influence regioselectivity?

this compound undergoes CuAAC with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts (e.g., CuBr·S(CH₂)₂), forming 1,4-disubstituted triazoles. Key parameters:

- Solvent : Optimal yield (92%) in DMF:H₂O (4:1) at 50°C.

- Ligands : Tris(benzyltriazolylmethyl)amine (TBTA) enhances regioselectivity by stabilizing Cu(I).

- Mechanism : Density functional theory (DFT) calculations show electron-withdrawing 3-chloro substituents lower the LUMO energy of the azide, accelerating the reaction .

Q. How can side reactions (e.g., dimerization) be minimized during azide transformations?

Dimerization occurs via competing Huisgen 1,3-dipolar cycloaddition under thermal conditions. Mitigation strategies:

Q. What computational tools predict the reactivity of this compound in complex systems?

- DFT (Gaussian 16) : Models transition states for cycloaddition reactions (e.g., activation energy ~18 kcal/mol for CuAAC).

- Molecular docking (AutoDock Vina) : Predicts binding affinity of triazole products with biological targets (e.g., HIV-1 protease).

- Kinetic simulations (COPASI) : Identifies rate-limiting steps in multi-step syntheses .

Q. What evidence supports the biological activity of triazole derivatives from this compound?

Derivatives like 1-(3-chlorobenzoyl)-4-arylthiosemicarbazides (e.g., compound 4, CAS 351877-21-9) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products